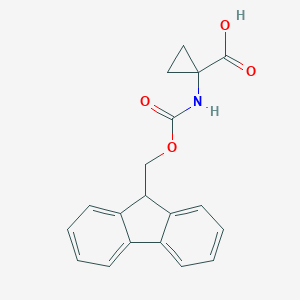

1-(Fmoc-amino)cyclopropanecarboxylic acid

描述

Significance of Conformationally Constrained Amino Acids in Peptide Chemistry and Medicinal Research

Conformationally constrained amino acids are non-naturally occurring amino acids that possess restricted rotational freedom around their backbone or side-chain dihedral angles. This structural rigidity imparts several advantageous properties to peptides and other molecules into which they are incorporated. The design of metabolically stable and conformationally constrained peptidomimetics is a widely used strategy in the development of orally active drug candidates. nih.gov

The primary significance of these constraints lies in their ability to pre-organize a peptide into a specific three-dimensional conformation. oup.com This is crucial for enhancing binding affinity and selectivity to biological targets such as receptors and enzymes. By reducing the entropic penalty upon binding, constrained peptides can exhibit significantly improved potency. Many structural studies have demonstrated that conformationally rigid amino acid residues can dictate a specific conformation of the peptide chain around them, thereby stabilizing or destabilizing certain secondary structure elements. oup.com The introduction of these amino acids can induce and stabilize specific secondary structures like β-turns, γ-turns, and helices, which are often critical for biological recognition. nih.govoup.com For instance, peptides containing 1-aminocyclopropane-1-carboxylic acid (Acc) have shown a preference for γ-turn structures. oup.com

Furthermore, the unnatural structure of these amino acids often confers resistance to enzymatic degradation by proteases, a major hurdle in the therapeutic application of natural peptides. This increased metabolic stability leads to a longer in vivo half-life. The use of conformationally restricted amino acids is a powerful tool for controlling the conformation and, to some extent, the biological activity of peptidomimetics, thereby increasing the chances of identifying an efficient drug candidate.

Overview of 1-(Fmoc-amino)cyclopropanecarboxylic Acid as a Key Building Block in Peptide Synthesis

This compound, often abbreviated as Fmoc-Acc-OH or Fmoc-Ac3c-OH, is a derivative of the simplest cyclopropane-containing amino acid, 1-aminocyclopropanecarboxylic acid (Acc). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it particularly suitable for use in modern solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.comaltabioscience.com SPPS is a stepwise process for building a peptide chain on a solid support, and the Fmoc group is a base-labile protecting group that is stable to the acidic conditions often used for side-chain deprotection. altabioscience.comchempep.com

The cyclopropane (B1198618) ring in Fmoc-Acc-OH introduces a high degree of conformational constraint. researchgate.net This steric hindrance significantly restricts the Ramachandran space available to the amino acid residue, forcing the peptide backbone to adopt a well-defined local conformation. researchgate.net Specifically, the incorporation of 1-aminocyclopropanecarboxylic acid has been shown to induce β-turn conformations in peptides. researchgate.net This makes Fmoc-Acc-OH a valuable tool for designing peptides with specific secondary structures, which is crucial for mimicking the bioactive conformation of natural peptides or for creating novel structures with desired biological activities. nih.gov

The use of Fmoc-Acc-OH as a building block allows for the systematic introduction of conformational constraints at specific positions within a peptide sequence. nih.gov This facilitates the study of structure-activity relationships and the optimization of peptide-based drug candidates. The ability to dictate a turn or helical conformation can lead to peptides with enhanced receptor selectivity and enzymatic stability. acs.org

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₄ |

| Molecular Weight | 323.34 g/mol |

| Appearance | Powder |

| CAS Number | 126705-22-4 |

| Purity | ≥95.0% (GC) |

| Reaction Suitability | Fmoc solid-phase peptide synthesis |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Historical Context of Cyclopropane Amino Acid Research and Development

The study of cyclopropane-containing molecules has a long history, with cyclopropane itself being used as a general anesthetic since the 1930s. nih.gov The cyclopropyl (B3062369) group is a common motif in pharmaceuticals and agrochemicals. nih.gov The journey of cyclopropane amino acids in research began with the discovery of naturally occurring examples. 1-Aminocyclopropane-1-carboxylic acid (Acc) was identified as a key intermediate in the biosynthesis of ethylene (B1197577), a plant hormone, in 1979. nih.gov Another naturally occurring cyclopropane amino acid is coronamic acid, a component of the phytotoxin coronatine. nih.gov

Early synthetic efforts focused on developing methods to prepare these unique amino acids. An enormous variety of synthetic routes toward 2,3-methanoamino acids in racemic form have been developed, with significant approaches including 1,3-dipolar cycloaddition of ylides to Michael acceptors and the cyclodialkylation of malonic acid derivatives. researchgate.net A straightforward approach to 1-aminocyclopropanecarboxylic acid (Acc) involves the cyclodialkylation of a dialkyl malonate with 1,2-dibromoethane. researchgate.net

The development of synthetic methods for cyclopropane amino acids has been a continuous area of research. For instance, a patent filed in the mid-1980s described processes for synthesizing cyclopropyl amino acids and their incorporation into peptides, highlighting their utility as enzyme inhibitors and for enhancing the bioactivity and stability of peptide hormones. google.com More recent research has focused on developing modular and scalable routes to protected cyclopropane amino acid building blocks to facilitate their use in medicinal chemistry and peptide synthesis. acs.orgnih.govresearchgate.net These efforts have led to more efficient and stereoselective syntheses, making these valuable building blocks more accessible for a wide range of research applications. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPOISJKHBLNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Fmoc Amino Cyclopropanecarboxylic Acid and Derivatives

General Synthetic Strategies for Cyclopropane (B1198618) Amino Acids

The construction of the strained cyclopropane ring fused with amino and carboxyl functionalities requires specialized synthetic approaches. General strategies can be broadly categorized based on the key bond-forming step that creates the three-membered ring or by the modification of a pre-existing cyclopropane structure. sioc-journal.cnnih.gov

Nucleophilic Cycloalkylation Approaches

Nucleophilic cycloalkylation methods are a direct approach to forming the cyclopropane ring. These strategies typically involve an intramolecular 3-exo-trig cyclization where a nucleophile displaces a leaving group on a γ-carbon. A common precursor for this method is a malonic ester derivative or a related compound with an activated methylene group.

For instance, the synthesis can be achieved through the bis-alkylation of malonic acid derivatives. nih.gov Another prominent example involves the cyclization of electron-deficient 2-iodoethyl-substituted olefins using zinc powder, which facilitates the 3-exo-trig cyclization. organic-chemistry.org Similarly, 1,3-dihalopropanes can undergo a Wurtz-type coupling to form the cyclopropane ring. organic-chemistry.orgwikipedia.org

Key Features of Nucleophilic Cycloalkylation:

Starting Materials: Often derivatives of malonic esters, glutamic acid, or γ-halogenated α-amino acid precursors.

Key Reaction: Intramolecular nucleophilic substitution.

Bases/Reagents: Strong bases (e.g., sodium ethoxide) or reducing agents (e.g., zinc) are often required to generate the nucleophile or facilitate coupling.

Carbenoid Addition to Amino Acid Derivatives

This strategy involves the [2+1] cycloaddition of a carbene or a carbenoid species to an alkene precursor that already contains the amino acid framework, such as a dehydroamino acid derivative. nih.gov This method is powerful because the stereochemistry of the starting alkene can be directly translated to the cyclopropane product.

The Simmons-Smith reaction, which uses a carbenoid generated from diiodomethane and a zinc-copper couple (ICH₂ZnI), is a classic example. nih.govlibretexts.org This reaction is known for its stereospecificity, where a cis-alkene yields a cis-substituted cyclopropane and a trans-alkene yields the trans-product. libretexts.orgyoutube.com

Table 1: Examples of Carbenoid Addition Reactions

| Carbene/Carbenoid Source | Alkene Substrate | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| CH₂I₂ / Zn-Cu | Dehydroamino acid ester | Ether, reflux | Substituted cyclopropane amino ester | nih.gov |

| CHCl₃ / KOH | α,β-Unsaturated ester | Phase-transfer catalyst | Dichlorocyclopropane derivative | libretexts.org |

Derivatization from Pre-existing Cyclopropane Scaffolds

An alternative to building the cyclopropane ring is to start with a molecule that already contains it and subsequently introduce the required amino and carboxyl groups. This approach leverages commercially available or easily synthesized cyclopropane precursors, such as cyclopropanecarboxylic acid or cyclopropyl (B3062369) ketones. sioc-journal.cnnih.gov

A common method involves the Hofmann or Curtius rearrangement of a cyclopropanecarboxamide or acyl azide, respectively, to install the amino group. For example, a Curtius rearrangement of an acyl azide derived from a cyclopropane hemiester can yield the corresponding β-amino acid. researchgate.net This approach allows for the synthesis of diverse derivatives by modifying the functional groups on the starting cyclopropane scaffold. nih.govresearchgate.net

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives

This method involves creating the cyclopropane ring from a linear amino acid precursor that has a leaving group at the γ-position. The reaction proceeds via an intramolecular nucleophilic attack from the α-carbon, which is typically activated by an electron-withdrawing group.

A notable example is the LiHMDS-mediated intramolecular cyclization of trisubstituted cyclopentane carboxylates bearing a leaving group, which was used to prepare bicyclo[2.1.0]pentane (housane) derivatives, a class of constrained GABA analogues. researchgate.net In another approach, N-Cbz-protected diazoketones derived from α-amino acids can undergo Brønsted acid-catalyzed intramolecular cyclization to form heterocyclic structures, demonstrating the utility of intramolecular reactions of amino acid derivatives. frontiersin.orgresearchgate.net A recently developed method utilizes a Hofmann rearrangement for intramolecular isocyanate trapping to produce bicyclic carbamates, which serve as versatile intermediates for cyclopropane amino acids. acs.org

Alkene Cyclopropanation via Diazo Compounds, Ylides, and Carbene Intermediates

This is one of the most versatile and widely used methods for synthesizing cyclopropanes. libretexts.org It involves the reaction of an alkene with a C1-equivalent, such as a carbene, ylide, or a metal-carbenoid intermediate generated from a diazo compound. nih.gov

Diazo Compounds: Diazo compounds like diazomethane (B1218177) or ethyl diazoacetate (EDA) are common precursors for generating carbenes, often catalyzed by transition metals such as rhodium (Rh) or copper (Cu). acs.orgwikipedia.orgnih.gov These reactions can be highly diastereoselective and enantioselective when chiral catalysts are employed. acs.org For example, Rh-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide produces methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org

Ylides: Sulfur ylides, used in the Corey-Chaykovsky reaction, are effective for the cyclopropanation of α,β-unsaturated esters and amides, which are common precursors for amino acids. nih.gov

Carbene Intermediates: Besides diazo compounds, carbenes can be generated from other sources. Dichlorocarbene, for instance, can be produced from chloroform and a strong base and added to alkenes. libretexts.org Metal carbenoids, which are stabilized forms of carbenes, offer greater control over reactivity and selectivity. acs.org

Stereoselective Synthesis of Cyclopropane Amino Acids

Given the importance of chirality in biological systems, the development of stereoselective methods for synthesizing cyclopropane amino acids is crucial. Controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is a primary goal. acs.org

Asymmetric synthesis can be achieved through several key strategies:

Chiral Catalysts: The use of transition metal catalysts (e.g., Cu, Rh) with chiral ligands is a powerful approach for the asymmetric cyclopropanation of alkenes with diazo compounds. acs.org For instance, a Cu(I) complex with a chiral ligand can catalyze the cyclopropanation of various alkenes using a phenyliodonium ylide, achieving high enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr). acs.org

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the cyclopropanation reaction. After the ring is formed, the auxiliary is removed to yield the enantiomerically enriched product.

Enzymatic Methods: Biocatalysis offers an environmentally friendly and highly selective route. Enzymatic desymmetrization of meso-diesters can produce chiral hemiesters, which are then converted to β-amino acids via a Curtius rearrangement. researchgate.net Engineered proteins, such as myoglobin variants, have also been developed to catalyze highly diastereo- and enantioselective cyclopropanation reactions to form cyclopropyl ketones, which are versatile precursors to chiral amino acids. nih.gov

Starting with a Chiral Precursor: Synthesis can begin from a molecule in the chiral pool, such as D-glyceraldehyde, to produce an enantiomerically pure cyclopropane trans-β-amino acid. researchgate.net

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Method | Typical Selectivity | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Chiral Catalysis | Cu(I)-catalyzed cyclopropanation with phenyliodonium ylide | High ee (up to 97.5%), High dr (95:5) | Broad substrate scope, high efficiency | Requires expensive/complex ligands and metals | acs.org |

| Biocatalysis | Engineered myoglobin with diazoketone | Excellent ee (>99%), Excellent de (>99%) | High selectivity, environmentally friendly | Substrate scope can be limited by enzyme pocket | nih.gov |

| Chiral Pool | Synthesis from D-glyceraldehyde | Enantiomerically pure | Access to specific enantiopure products | Limited to the availability of starting materials | researchgate.net |

Chiral Synthesis Utilizing Natural or Synthetic Optically Active Compounds

The use of chiral auxiliaries derived from the chiral pool is a well-established strategy for asymmetric synthesis. In the context of cyclopropane amino acids, this approach involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation.

One such strategy employs a chiral auxiliary, such as (R)-2-phenylglycinol, in a Strecker-type reaction with a suitable aldehyde precursor. This reaction forms a Schiff base, which then undergoes diastereoselective addition of a cyanide source. The resulting diastereomers can be separated chromatographically, and subsequent removal of the chiral auxiliary yields the enantioenriched amino acid. For example, a similar methodology has been successfully applied to the synthesis of bicyclo[1.1.1]pentane amino acids, where the Fmoc-protected amino acid was utilized in the preparation of cyclic and linear peptides nih.gov.

Another approach involves the diastereoselective alkylation of a glycine enolate equivalent attached to a chiral auxiliary. For instance, benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has been used as a chiral auxiliary for the synthesis of α-substituted amino acids. The enolate of this compound can be alkylated with high diastereoselectivity, and subsequent cleavage of the auxiliary provides the desired L-amino acid, which can then be Fmoc-protected researchgate.net. While not directly applied to 1-(Fmoc-amino)cyclopropanecarboxylic acid in the reviewed literature, this methodology represents a viable strategy for the asymmetric synthesis of its derivatives.

The table below summarizes the key aspects of chiral auxiliary-based synthesis.

| Chiral Auxiliary | Key Reaction | Outcome |

| (R)-2-phenylglycinol | Strecker reaction | Separation of diastereomers to yield enantioenriched amino acid nih.gov |

| Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | Diastereoselective alkylation | High diastereoselectivity in the formation of α-substituted amino acids researchgate.net |

Desymmetrization Reactions in Stereoselective Synthesis

Desymmetrization of a prochiral or meso-compound is an efficient strategy for the synthesis of enantiomerically enriched molecules. This approach involves the selective reaction of one of two enantiotopic functional groups in the starting material, guided by a chiral reagent or catalyst.

For the synthesis of cyclopropane amino acids, a potential desymmetrization strategy involves the enantioselective opening of a prochiral cyclopropene bis-carboxylic acid derivative. This method would entail the use of a chiral reagent to selectively react with one of the two carboxylic acid groups, leading to a chiral cyclopropane derivative that can be further elaborated into the desired amino acid nih.gov. This approach offers the advantage of generating multiple stereocenters in a single step with high enantioselectivity.

The table below illustrates the concept of desymmetrization in this context.

| Starting Material | Approach | Product |

| Prochiral cyclopropene bis-carboxylic acid derivative | Enantioselective reaction with a chiral reagent | Chiral cyclopropane derivative nih.gov |

Targeted Synthesis of Fmoc-Protected Cyclopropane Amino Acids

The development of modular and scalable routes to Fmoc-protected cyclopropane amino acids is crucial for their application in peptide synthesis and drug discovery. The following sections describe a targeted synthetic pathway that proceeds through bicyclic carbamate intermediates.

Modular and Scalable Routes for Protected Cyclopropane Amino Acid Building Blocks

A recently developed modular and scalable route provides access to protected cyclopropane amino acid building blocks from readily available starting materials, avoiding the use of toxic reagents and precious metal catalysts acs.org. This method is advantageous for its operational simplicity and scalability, making it suitable for the large-scale production of these valuable compounds acs.org. The key to this approach is the stereospecific conversion of a starting material, such as enantiopure epichlorohydrin, which allows for the synthesis of enantioenriched cyclopropane derivatives acs.org.

Intramolecular Isocyanate Trapping via Hofmann Rearrangement

A pivotal step in this synthetic sequence is an intramolecular isocyanate trapping reaction facilitated by a Hofmann rearrangement. This reaction is performed on a primary amide precursor, which upon treatment with an oxidant, undergoes rearrangement to an isocyanate. This highly reactive intermediate is then trapped intramolecularly by a suitably positioned nucleophile to form a bicyclic carbamate in a diastereopure and enantioenriched manner acs.org. This method has been shown to be effective in generating versatile cyclic carbamate building blocks acs.org.

The table below outlines the key transformation in this step.

| Reactant | Key Transformation | Product |

| Primary amide | Intramolecular isocyanate trapping via Hofmann rearrangement | Bicyclic carbamate acs.org |

Subsequent Ring-Opening and Functionalization of Bicyclic Carbamate Intermediates

The bicyclic carbamate intermediates serve as versatile platforms for further functionalization. They can undergo subsequent ring-opening reactions with various nucleophiles to introduce a range of functional groups onto the cyclopropane ring acs.org. For instance, reaction with a nucleophilic bromide source can lead to the formation of a brominated cyclopropane derivative acs.org.

This ring-opening strategy provides access to a variety of functionalized cyclopropane amino acids. The resulting products can then be globally deprotected and subsequently protected with the Fmoc group, preparing them for solid-phase peptide synthesis acs.org. This streamlined process avoids the handling of the free zwitterionic amino acid, which can be challenging acs.org. A one-pot, multi-step procedure has been developed to convert an N-Boc protected cyclic carbamate to the corresponding Fmoc-protected cyclopropane amino acid analogue, demonstrating the efficiency of this methodology acs.org.

The table below summarizes the functionalization of the bicyclic carbamate.

| Intermediate | Reaction | Outcome |

| Bicyclic carbamate | Nucleophilic ring-opening | Functionalized cyclopropane derivative acs.org |

| N-Boc protected cyclic carbamate | One-pot global deprotection and Fmoc protection | Fmoc-protected cyclopropane amino acid analogue acs.org |

"One-Pot" Procedures for Efficient Preparation

"One-pot" synthetic procedures, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. In the context of preparing this compound, such methodologies are highly desirable to streamline its production for use as a building block in peptide synthesis.

While a specific, detailed "one-pot" protocol for the direct conversion of 1-aminocyclopropanecarboxylic acid to its Fmoc-protected form is not extensively detailed in singular literature sources, the principles for such a transformation are well-established in the synthesis of other N-Fmoc protected amino acids. These methods can be readily adapted for the target molecule. A general and efficient approach involves the direct acylation of the amino group of 1-aminocyclopropanecarboxylic acid with a suitable Fmoc-donating reagent.

Adapting this principle to the synthesis of this compound would involve the reaction of 1-aminocyclopropanecarboxylic acid with an Fmoc-donating reagent like Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in a suitable solvent system with a base to neutralize the acid formed during the reaction. The choice of reagents and conditions is crucial to minimize the formation of byproducts, such as dipeptides, which can be challenging to remove. researchgate.net Research has shown that using azide derivatives for N-protection can minimize byproducts that are easily removed during workup, leading to high yields and purity of the final Fmoc-amino acid. researchgate.net

The key advantages of a "one-pot" procedure for preparing this compound are summarized below:

| Feature | Advantage |

| Reduced Handling | Minimizes loss of material between steps. |

| Time and Cost Efficiency | Eliminates the need for multiple setups and purifications. |

| Improved Yields | Avoids losses associated with intermediate isolation. |

| Greener Chemistry | Reduces solvent and reagent consumption. |

Further research into optimizing a dedicated "one-pot" synthesis for this compound would be highly beneficial for its broader application in peptide science.

Application in Peptide and Peptidomimetic Design

Integration into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating 1-(Fmoc-amino)cyclopropanecarboxylic acid into peptide chains is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). altabioscience.comnih.gov This technique is the preferred method for peptide synthesis due to its milder reaction conditions compared to the older Boc/Benzyl approach. altabioscience.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is temporarily attached to the alpha-amino group of the amino acid, preventing unwanted side reactions during the coupling process. altabioscience.com

The general cycle of Fmoc-SPPS involves the following steps:

Deprotection: The Fmoc group is removed from the resin-bound peptide chain, typically using a weak base like 20% piperidine (B6355638) in a polar solvent such as dimethylformamide (DMF), to expose a free amine. altabioscience.comuci.edu The release of the fluorenyl group, which has strong UV absorbance, allows for real-time monitoring of the deprotection reaction's completion. altabioscience.comnih.gov

Coupling: The incoming Fmoc-Acca is activated and coupled to the newly exposed amine, forming a new peptide bond. uci.edu Common coupling reagents include carbodiimides like diisopropylcarbodiimide (DIC) or aminium/phosphonium salts like HBTU, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. nih.govembrapa.br

Washing: Excess reagents and byproducts are washed away, ensuring the purity of the growing peptide chain. researchgate.net

This iterative process is repeated until the desired peptide sequence is assembled. nih.govuci.edu The use of high-purity Fmoc-amino acids is crucial to prevent the incorporation of impurities, such as dipeptide derivatives or chain terminations caused by acetic acid contamination. nih.gov The final peptide is then cleaved from the solid support resin using a strong acid cocktail, for instance, a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triethylsilane. nih.gov The orthogonality of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile) is a key advantage, allowing for the selective removal of the Fmoc group at each step without disturbing the side chains or the linkage to the resin. researchgate.net

Conformational Constraints and Their Impact on Peptide Structure

The incorporation of Acca into a peptide backbone introduces significant conformational rigidity. nih.gov Unlike linear amino acids which have a greater degree of rotational freedom around their φ (phi) and ψ (psi) dihedral angles, the cyclopropyl (B3062369) ring of Acca severely restricts these rotations. This constraint is highly advantageous in peptide design as it reduces the conformational entropy of the peptide chain, which can lead to increased binding affinity for a target receptor. nih.gov

The rigidity imposed by the Acca residue plays a critical role in directing the folding of a peptide into well-defined secondary structures. By limiting the available conformational space, Acca can act as a potent nucleator for specific structural motifs.

β-Turns and γ-Turns: Conformational energy calculations have shown that peptides containing Acca residues strongly favor conformations characteristic of γ-turns. nih.gov The cyclopropane (B1198618) ring effectively forces the peptide backbone to adopt a tight turn, a common structural element in proteins and biologically active peptides.

Helical Structures: Model compounds with Acca have also been shown to adopt conformations consistent with various helical structures, including the α-helix and other three- and four-fold helices. nih.gov

β-Sheets: In larger peptide sequences, the strategic placement of conformationally constrained residues like Acca can help to stabilize β-sheet structures, which are prone to aggregation but are crucial for many biological interactions. nih.govnih.gov

This ability to induce specific secondary structures is a powerful tool for designing peptides that mimic the bioactive conformation of a natural ligand. nih.gov

The cyclopropyl group of Acca not only constrains the backbone dihedral angles (φ and ψ) but also influences the orientation of adjacent amino acid side chains (χ-space). This steric influence helps to pre-organize the pharmacophoric elements of a peptide into a specific spatial arrangement. By controlling the three-dimensional presentation of side chains, medicinal chemists can fine-tune the interactions between a peptide analog and its biological target, which is crucial for achieving high affinity and selectivity.

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov The incorporation of unnatural amino acids like Acca is a well-established strategy to overcome this limitation. Proteases recognize and cleave specific peptide sequences composed of L-α-amino acids. The unique, rigid structure of the Acca residue is not recognized by these enzymes, rendering the adjacent peptide bonds resistant to cleavage.

Studies on peptides containing other non-standard amino acids, such as β-amino acids or α-trifluoromethyl-substituted amino acids, have demonstrated a significant increase in proteolytic stability. nih.govnih.gov For instance, peptides incorporating β-amino acids show superior stability against a wide range of peptidases. nih.gov Similarly, the introduction of sterically demanding groups can confer absolute stability against certain proteases. nih.gov Hydrogels formed from peptides containing D-amino acids also exhibit enhanced resistance to proteolytic degradation compared to their all-L-amino acid counterparts. rsc.org By analogy, the steric hindrance and unnatural conformation provided by the Acca residue significantly enhance the metabolic stability of peptide analogs, prolonging their half-life in a biological system.

Design of Conformationally Constrained Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with improved drug-like properties, such as stability and oral bioavailability. nih.gov The use of conformationally constrained building blocks like Acca is a cornerstone of modern peptidomimetic design. nih.gov By restricting the peptide's flexibility to a conformation that is optimal for receptor binding, a significant increase in potency can be achieved. nih.gov

The introduction of conformational constraints via Acca is a key strategy for improving the affinity and selectivity of a peptide for its target receptor. nih.gov

Affinity Enhancement: Natural, flexible peptides must adopt a specific "bioactive" conformation upon binding to their receptor, a process that is entropically unfavorable. By incorporating Acca, the peptide is pre-organized into a conformation that more closely resembles the bound state. nih.gov This reduces the entropic penalty of binding, leading to a higher binding affinity. Structure-activity relationship (SAR) studies on various peptidomimetics have shown that replacing flexible residues with constrained mimics can lead to compounds with significantly lower IC50 values, indicating higher affinity. nih.gov

Selectivity Improvement: Different receptor subtypes often recognize slightly different conformations of the same endogenous ligand. By designing a rigid peptidomimetic that is locked into a conformation recognized by only one receptor subtype, high selectivity can be achieved. This is crucial for developing drugs that target a specific biological pathway without causing off-target side effects. The modular nature of peptides allows for systematic substitution with constrained residues like Acca to probe the conformational requirements for binding to different receptors. nih.gov

Compound Information

| Property | Value | Source |

| Compound Name | This compound | peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Synonyms | Fmoc-Acca-OH | N/A |

| CAS Number | 126705-22-4 | peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₉H₁₇NO₄ | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 323.34 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Primary Application | Peptide Synthesis | sigmaaldrich.comsigmaaldrich.com |

| Synthesis Suitability | Fmoc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.com |

Development of Bicyclic and Macrocyclic Peptide Structures

The incorporation of this compound (Fmoc-Acpc-OH) into peptide chains is a strategic approach to facilitate the development of bicyclic and macrocyclic peptide structures. The inherent conformational rigidity of the cyclopropane ring plays a crucial role in pre-organizing the peptide backbone, which can favor cyclization and the formation of well-defined three-dimensional structures.

The primary contribution of the 1-aminocyclopropanecarboxylic acid (Acpc) residue is its propensity to induce β-turns. researchgate.net This turn-inducing capability is a direct consequence of the constrained torsional angles (phi, φ, and psi, ψ) imposed by the cyclopropane ring. Computational studies and experimental data from crystal structures of peptides containing Acpc have shown that it favors conformations characteristic of various turn and helical structures. Current time information in Surat, IN.thesciencein.org Specifically, the energetically most favored models often adopt either a left- or right-handed γ-turn or a 2.2(7) helical conformation. Current time information in Surat, IN. This pre-organization of the peptide backbone significantly reduces the entropic penalty associated with cyclization, thereby increasing the efficiency of macrocyclization reactions.

While direct, detailed examples of the synthesis of bicyclic peptides explicitly using Fmoc-Acpc-OH are not extensively documented in publicly available literature, the principles of its application can be inferred from established macrocyclization strategies. nih.gov In the synthesis of macrocyclic peptides, a linear precursor containing Acpc would be assembled using standard solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy. The conformational bend induced by the Acpc residue would bring the N- and C-termini of the linear peptide into closer proximity, facilitating the final ring-closing step.

The use of conformationally constrained amino acids like Acpc is a key strategy in the design of bicyclic peptides, which are of great interest in drug discovery due to their enhanced stability and target affinity. thesciencein.org Bicyclic peptides can be constructed through various methods, including the use of chemical linkers to bridge different parts of a peptide chain. The incorporation of Acpc can help to correctly orient the peptide segments for efficient bicyclization.

A summary of the conformational preferences induced by 1-aminocyclopropanecarboxylic acid in peptide models is presented in Table 1.

| Peptide Model System | Observed/Predicted Conformation | Key Findings | Reference |

|---|---|---|---|

| Model compounds containing 1-aminocyclopropane carboxylic acid (ACC) | α-helix, γ-turn, three- and fourfold helices | The most energetically favored models adopt either a left- or right-handed 2.2(7) helical conformation or a γ-turn. | Current time information in Surat, IN. |

| Ace-Ac3c-NCH3 dipeptide | β-turn conformations | The conformational profile shows two symmetric low-energy regions, consistent with the tendency of Ac3c to induce β-turns. | researchgate.net |

Use in Peptide Drug Discovery Research (General Principles)

The unique structural properties of this compound make it a valuable building block in peptide drug discovery. The incorporation of the Acpc residue into peptide-based drug candidates can lead to significant improvements in their pharmacological profiles.

One of the primary advantages of using Acpc is the enhancement of metabolic stability. Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. The introduction of non-proteinogenic amino acids like Acpc can render the peptide more resistant to enzymatic cleavage. scienceopen.com This increased stability leads to a longer plasma half-life and improved bioavailability.

Furthermore, the conformational constraint imposed by the Acpc residue can lead to an increase in binding affinity and selectivity for the biological target. scienceopen.com By locking the peptide into a bioactive conformation that mimics the structure it adopts when bound to its target, the entropic penalty of binding is reduced. This can result in a more potent therapeutic agent. The rigid cyclopropane structure helps to reduce the number of available conformations, leading to a more defined structure and potentially a more specific interaction with the target receptor.

The use of Fmoc-Acpc-OH in solid-phase peptide synthesis allows for its precise placement within a peptide sequence to optimize these effects. Researchers can strategically incorporate Acpc at key positions to induce specific turns or to stabilize secondary structures that are crucial for biological activity.

An example of the impact of incorporating cyclic non-natural amino acids is the development of stapled peptides. While not directly using Acpc, the principle is similar: constraining the peptide in a helical conformation can enhance its properties. For instance, substituting certain residues in a peptide with cyclic β-amino acids like aminocyclopropane-1-carboxylic acid (ACPC) has been shown to result in a significant increase in proteolytic stability while maintaining potency. scienceopen.com

The general principles of incorporating constrained amino acids like Acpc in peptide drug discovery are summarized in the following table.

| Principle | Effect of Incorporating 1-Aminocyclopropanecarboxylic Acid | Impact on Drug Discovery | Reference |

|---|---|---|---|

| Conformational Constraint | Induces β-turns and stabilizes helical structures. | Pre-organizes the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity. | researchgate.netCurrent time information in Surat, IN. |

| Metabolic Stability | Increases resistance to proteolytic degradation. | Enhances plasma half-life and bioavailability of the peptide therapeutic. | scienceopen.com |

Structural Characterization and Conformational Analysis of Cyclopropane Amino Acid Containing Peptides

Spectroscopic Methodologies for Conformational Elucidation (e.g., Nuclear Magnetic Resonance, Circular Dichroism)

Spectroscopic techniques are indispensable for investigating the conformational properties of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are particularly powerful in providing detailed insights into the structure and dynamics of peptides containing 1-(Fmoc-amino)cyclopropanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers atomic-level information on peptide conformation. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities. researchgate.netchemrxiv.orgchemrxiv.org For peptides incorporating Ac6c, key NMR parameters that are analyzed include:

Chemical Shifts (δ): The chemical shifts of amide protons (NH) are sensitive to their involvement in hydrogen bonding. Downfield shifts are often indicative of participation in stable secondary structures like β-turns or helices. chemrxiv.org

Nuclear Overhauser Effects (NOEs): The presence of specific NOEs, particularly between non-adjacent residues, provides crucial distance constraints for structure calculation. For instance, an NOE between the NH of residue i+2 and the CαH of residue i+1 is a hallmark of a β-turn.

Coupling Constants (J): The 3JHNα coupling constant, related to the φ (phi) dihedral angle through the Karplus equation, offers insight into the backbone conformation. chemrxiv.org

While specific NMR data for peptides exclusively containing Fmoc-Ac6c is not extensively published, studies on analogous peptides with 1-aminocyclopropanecarboxylic acid (Acc) and its derivatives show characteristic shifts that reflect their constrained nature. nih.govnih.gov

α-Helices: Typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. units.itnih.gov

β-Sheets: Are characterized by a negative band around 218 nm and a positive band near 195 nm. units.itresearchgate.net

Random Coil: A strong negative band below 200 nm is characteristic of a disordered or random coil conformation. units.it

For Fmoc-Ac6c peptides, the CD spectrum will be a composite of the contributions from the peptide backbone conformation and the Fmoc protecting group, which is itself chromophoric. researchgate.net The analysis of such spectra allows for the qualitative and sometimes quantitative estimation of the secondary structure populations under various conditions. nih.gov

Table 1: Spectroscopic Techniques for Peptide Conformational Analysis

| Technique | Information Provided | Key Parameters for Ac6c Peptides |

|---|---|---|

| NMR Spectroscopy | Atomic-level 3D structure, dynamics, hydrogen bonding | Chemical shifts (NH, CαH), NOE connectivities, 3JHNα coupling constants |

| Circular Dichroism | Overall secondary structure content (α-helix, β-sheet, etc.) | Molar ellipticity [Θ] at characteristic wavelengths (e.g., 222, 208, 218 nm) |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Cyclopropane (B1198618) Amino Acid Derivatives

X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of molecules in the solid state. nih.gov For peptides containing this compound, this technique is crucial for determining the precise bond angles, bond lengths, and, most importantly, the backbone dihedral angles (φ and ψ) that define the peptide's conformation. researchgate.netnih.gov

The rigid nature of the cyclopropane ring in Ac6c severely restricts the possible values of the φ and ψ torsion angles. researchgate.net Computational studies and crystallographic data from related cyclopropane amino acid-containing peptides show that the allowed conformational space is significantly smaller than for non-constrained amino acids. researchgate.netnih.gov This steric hindrance is a key factor in the ability of Ac6c to act as a potent secondary structure inducer.

Table 2: Representative Dihedral Angles (φ, ψ) for Constrained Amino Acids from X-ray Crystallography

| Amino Acid Residue | Peptide Context | φ (°) | ψ (°) | Induced Structure | Reference |

|---|---|---|---|---|---|

| Ac6c | HCO-Thp-Ac6c -Phe-OMe | 59.8 | 33.3 | αL-helix / γ-turn | nih.gov |

| Ac3c | Ace-Ac3c -NCH3 (computational) | ~ ±80 | -40 to 180 | β-turn | researchgate.net |

| c(3)Val | 'BuCO-L-Pro-L-c(3)Val -NH'Pr | -106.1 | 10.3 | Type II β-turn / γ-turn | researchgate.net |

| (+)-▿EPhe | Z-(+)-▿EPhe -Leu-OMe | -110.1 | 134.8 | Extended | researchgate.net |

Note: Ac3c is 1-aminocyclopropanecarboxylic acid. c(3)Val is the cyclopropane analogue of Valine. ▿EPhe is cyclopropane-phenylalanine. Data illustrates the conformational restriction imposed by the cyclopropane ring.

Analysis of Induced Secondary Structures and Their Conformational Stability

The primary motivation for incorporating this compound into a peptide sequence is its remarkable ability to nucleate and stabilize specific secondary structures, most notably β-turns and helical folds. researchgate.netnih.gov The conformational rigidity of the cyclopropyl (B3062369) ring reduces the entropic penalty associated with folding, thereby favoring the formation of ordered structures. nih.gov

β-Turn Induction: The Ac6c residue is a potent β-turn inducer. researchgate.net A β-turn is a four-amino-acid motif that reverses the direction of the peptide backbone, characterized by a hydrogen bond between the C=O group of residue i and the NH group of residue i+3. Depending on the dihedral angles of the central two residues (i+1 and i+2), various types of β-turns can be formed. Peptides containing cyclopropane amino acids have been shown to favor the formation of type II and hybrid αβ turns. nih.govnih.gov The constrained φ and ψ angles of Ac6c, when placed at the i+1 or i+2 position of a turn, effectively lock the peptide into a specific turn conformation.

Helical Structures: In addition to turns, Ac6c can promote the formation of helical structures. Conformational energy calculations on peptides containing 1-aminocyclopropanecarboxylic acid (Acc) have shown that low-energy models adopt conformations characteristic of α-helices and other helical types. nih.gov The most favored conformations were found to be the γ-turn (a three-residue turn with an i to i+2 hydrogen bond) and the 2.27 helical conformation. nih.gov The incorporation of Ac6c can thus be used to design short, stable helical peptides. nih.govnih.govyoutube.com

The conformational stability of these induced structures can be assessed by techniques like thermal or chemical denaturation studies, monitored by CD or NMR spectroscopy. The presence of the constrained Ac6c residue generally leads to a higher stability of the folded conformation compared to analogous peptides with non-constrained residues.

Table 3: Secondary Structures Induced by Cyclopropane Amino Acids

| Induced Secondary Structure | Key Features | Residue Position |

|---|---|---|

| β-Turn (Type II) | Reverses peptide chain direction; H-bond between C=O(i) and NH(i+3). | i+1 or i+2 |

| γ-Turn | Tight turn; H-bond between C=O(i) and NH(i+2). | i+1 |

| α-Helix | Right-handed helix; H-bonds between C=O(i) and NH(i+4). | Can be accommodated within the helix |

| 2.27 Helix | A tight helical structure. | Forms part of the helical repeat |

Computational Chemistry and Molecular Modeling Studies

Theoretical Calculations in Reaction Mechanism Elucidation for Cyclopropanation Reactions

Theoretical calculations are pivotal in mapping the complex energy landscapes of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. The synthesis of cyclopropane (B1198618) rings, a key feature of the title compound, can proceed through various pathways, and computational studies have been instrumental in elucidating these mechanisms.

One major biosynthetic route to the core 1-aminocyclopropane-1-carboxylic acid (ACC) structure proceeds via an SN2-type reaction. nih.gov In this pathway, catalyzed by pyridoxal-5′-phosphate (PLP)-dependent enzymes like ACC synthase, a resonance-stabilized carbanion intermediate is formed. nih.gov This carbanion then performs an intramolecular nucleophilic attack, displacing a leaving group to form the cyclopropane ring. nih.gov A similar strategy, involving cryptic chlorination followed by a PLP-catalyzed SN2-like cyclization, has been identified in the biosynthesis of other cyclopropane-containing amino acids. biorxiv.org

Alternative mechanisms have also been explored. Heme proteins, for instance, can be engineered to catalyze cyclopropanation through a carbene transfer mechanism. nih.gov Chemical syntheses offer further mechanistic diversity. One established method involves the addition of a substituted diazomethane (B1218177) to a dehydroalanine (B155165) derivative, which proceeds through a 5-substituted pyrazoline intermediate to form the cyclopropyl (B3062369) amino acid. google.com Another reported synthesis involves the olefination of cyclopropanone (B1606653) surrogates, which generates highly electrophilic alkylidenecyclopropanes that subsequently undergo an aza-Michael reaction to yield the desired product. nih.gov Computational models for these varied reactions help to rationalize stereochemical outcomes, identify rate-limiting steps, and predict the effects of substrate or catalyst modifications.

Rational Mutagenesis and Directed Evolution Studies for Biocatalyst Development Involving Cyclopropane Rings

The demand for efficient and stereoselective methods to produce cyclopropane-containing building blocks has driven the development of specialized biocatalysts. Rational design and directed evolution are powerful protein engineering strategies used to create or enhance enzymes for specific synthetic purposes. researchgate.netresearchgate.net

Directed evolution mimics natural evolution in the laboratory, involving iterative rounds of random mutagenesis to create large libraries of enzyme variants, which are then screened for improved properties like activity, stability, or selectivity. nih.govnih.gov This approach has been successfully applied to develop biocatalysts for industrial applications, sometimes resulting in variants with dozens of mutations and dramatically improved performance. nih.gov

A notable example in the context of cyclopropanation is the engineering of a nitric oxide dioxygenase from Rhodothermus marinus. Through directed evolution, variants were created that could catalyze the formation of both cis- and trans-diastereomers of a cyclopropane product with high selectivity. nih.gov This work demonstrates the power of directed evolution to not only improve but also to control the stereochemical outcome of a biocatalytic reaction. Similarly, random mutagenesis has been applied to artificial metalloenzymes, yielding catalysts for cyclopropanation with significantly improved activity and enantioselectivity that would have been difficult to predict using rational design alone. nsf.gov These engineered biocatalysts represent a significant step towards the sustainable and efficient synthesis of complex molecules containing cyclopropane rings. nih.gov

| Parent Enzyme | Engineering Strategy | Target Reaction | Key Improvement | Reference |

|---|---|---|---|---|

| Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) | Directed Evolution | Diastereodivergent cyclopropanation | Created variants selective for either cis- or trans-cyclopropane products. | nih.gov |

| Artificial Metalloenzyme (ArM) | Random Mutagenesis | Enantioselective cyclopropanation | Significantly improved selectivity for either product enantiomer and higher activity. | nsf.gov |

| Generic Transaminase | Rational Design & Directed Evolution | Synthesis of a chiral amine (prositagliptin) | 11 rounds of evolution led to a variant with 27 mutations, achieving >99.95% ee and 92% yield. | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a peptide containing a modified amino acid, and its protein target. nih.govyoutube.com Docking predicts the preferred binding orientation of one molecule to another, while MD simulates the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of the complex. nih.govyoutube.com

These methods are crucial in drug discovery for screening virtual libraries and understanding binding mechanisms. nih.govyoutube.com For amino acids like 1-aminocyclopropane-1-carboxylic acid (ACC), these tools have been applied to understand enzyme-substrate interactions. For example, docking studies of ACC with its target enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), have provided detailed models of the active site. nih.gov These studies revealed that ACC and its cofactor, bicarbonate, bind in close proximity, with the bicarbonate ion playing a key role in stabilizing the substrate through hydrogen bonds and electrostatic interactions with specific residues like K158, R244, and R300. nih.gov

| Ligand | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1-aminocyclopropane-1-carboxylic acid (ACC) | ACCO (model) | K158, R244, Y162, S246, R300 | Not specified | nih.gov |

| Thymoquinone | Prostaglandin G/H synthase 2 | Arginine 43, Glutamine 461 | -6.0 | mdpi.com |

| Fructose | Prostaglandin G/H synthase 2 | Not specified | -6.0 | mdpi.com |

| Glucose | Glucokinase (Chain A) | Arginine 22, Arginine 292 | -6.3 | mdpi.com |

Prediction of Conformational Preferences and Energetics in Peptides Incorporating Constrained Amino Acids

Incorporating 1-(Fmoc-amino)cyclopropanecarboxylic acid into a peptide sequence introduces a significant conformational constraint due to the rigid cyclopropane ring. nih.govjst.go.jp Predicting the structural and energetic consequences of this incorporation is critical for designing peptides with specific secondary structures and improved biological properties, such as metabolic stability and target affinity. nih.govnih.gov

Computational methods, particularly molecular mechanics and dynamics, are used to explore the conformational landscape of these modified peptides. nih.gov Conformational energy calculations on model peptides containing the core ACC structure have shown that the cyclopropane constraint strongly influences the peptide backbone. nih.gov These studies predict that the energetically most favored conformations are often characteristic of a γ-turn or a 2.2₇ helical structure. nih.gov This is consistent with crystal structures of similar peptide analogs and has important implications for the design of peptidomimetics where a specific turn geometry is desired. nih.gov

Modern computational tools like AlphaFold, originally developed for protein structure prediction, are being adapted for designing and predicting the structures of cyclic and constrained peptides, further enhancing the ability to rationally design these molecules. youtube.com By flanking a randomized sequence with residues that promote a specific fold, such as a β-hairpin, libraries of constrained peptides can be created. nih.gov Computational prediction of the effects of amino acid substitutions helps to fine-tune these designs, ensuring that the introduction of the cyclopropane ring leads to the desired structural and functional outcome. nih.govnih.gov

| Predicted Structure Type | Key Characteristics | Method of Prediction | Reference |

|---|---|---|---|

| Gamma (γ)-turn | A three-residue turn stabilized by a hydrogen bond. | Molecular Mechanics | nih.gov |

| 2.2₇ Helix (Left- or Right-handed) | A tight helical fold. | Molecular Mechanics | nih.gov |

| Alpha (α)-helix | A common secondary structural motif in proteins. | Molecular Mechanics | nih.gov |

| Three- and Four-fold Helices | Other regular helical structures. | Molecular Mechanics | nih.gov |

Application of Artificial Intelligence in Catalyst Design for Cyclopropane Amino Acid Synthesis

The synthesis of complex molecules like cyclopropane amino acids often requires highly specialized catalysts. The traditional process of catalyst discovery can be slow and resource-intensive. arxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to accelerate this process. arxiv.orgrsc.org These data-driven approaches can identify hidden patterns in large datasets, enabling the prediction of catalyst performance and the rational design of new, more efficient catalysts. beilstein-journals.orgnih.gov

By training on data from density functional theory (DFT) calculations or high-throughput experiments, ML models can rapidly screen vast virtual libraries of potential catalysts for the synthesis of cyclopropane amino acids. rsc.orgresearchgate.net These models use descriptors that characterize the geometric and electronic features of a catalyst to predict its activity and selectivity, thereby streamlining the development process and reducing the time and cost associated with discovering catalysts for challenging syntheses. arxiv.orgyoutube.com Generative AI models can even propose entirely new molecular structures and the synthetic recipes to create them, merging molecular design with synthesis planning. youtube.com

Biological and Biomedical Research Applications Excluding Therapeutic Details

Development of Enzyme Inhibitors and Biological Probes

The synthesis of enzyme inhibitors and biological probes often relies on the use of specialized building blocks to achieve high potency and selectivity. The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique widely used to create peptides that can function as inhibitors or probes. altabioscience.com The incorporation of conformationally restricted amino acids, such as 1-aminocyclopropanecarboxylic acid, into peptide sequences can enhance their resistance to enzymatic degradation and lock them into a bioactive conformation, which are desirable properties for enzyme inhibitors. nih.govacs.org

Biological probes, including fluorescently labeled peptides, are essential for studying biological processes. The synthesis of these probes frequently employs Fmoc-protected amino acids. nih.gov By incorporating 1-(Fmoc-amino)cyclopropanecarboxylic acid, researchers can create probes with enhanced metabolic stability and defined three-dimensional structures, which can lead to more precise and reliable experimental outcomes. nih.govnih.gov

Exploration of Biological Activities in Peptide Analogues (e.g., neurotensin, cathepsin D studies)

The creation of peptide analogues is a common strategy to investigate the structure-activity relationships of biologically active peptides. The Fmoc group is instrumental in the synthesis of these analogues. altabioscience.com For instance, in the study of neurotensin, a neuropeptide involved in various physiological processes, Fmoc-protected amino acids are used to synthesize analogues to probe its interaction with its receptors. nih.gov

The rigid cyclopropane (B1198618) structure of 1-aminocyclopropanecarboxylic acid can be used to mimic or induce specific secondary structures, such as β-turns, in peptide analogues. researchgate.net This conformational constraint is a powerful tool for exploring the bioactive conformations of peptides like neurotensin.

In the context of proteases such as cathepsin D, a key enzyme in various physiological and pathological processes, the development of specific inhibitors is crucial for research. While a wide range of compounds can inhibit cathepsin D, the incorporation of unnatural amino acids into peptide-based inhibitors can enhance their selectivity and stability. The unique conformational properties imparted by the cyclopropyl (B3062369) group make this compound an attractive building block for designing such specific inhibitors for research purposes. nih.gov

Investigating Molecular Mechanisms of Biological Activity and Metabolic Pathways

Understanding the molecular mechanisms of biological activity often involves studying how the three-dimensional structure of a molecule relates to its function. The incorporation of 1-aminocyclopropanecarboxylic acid into peptides provides a way to systematically probe these relationships. By restricting the conformational freedom of a peptide, researchers can investigate which structures are critical for biological activity. nih.govnih.gov

Conformational energy calculations have shown that peptides containing 1-aminocyclopropanecarboxylic acid have a strong tendency to adopt β-turn conformations. researchgate.net This knowledge is invaluable for designing peptidomimetics with predictable structures to investigate specific molecular interactions.

In the study of metabolic pathways, particularly in plants, the deprotected form of the title compound, 1-aminocyclopropanecarboxylic acid (ACC), is a well-established precursor to the plant hormone ethylene (B1197577). wikipedia.orgnih.gov The use of Fmoc-protected ACC in research could allow for its targeted delivery or controlled release within biological systems, providing a tool to dissect the intricate details of the ethylene biosynthesis pathway and its regulation. nih.gov The metabolic fate of peptides containing this amino acid is also of interest, as the cyclopropane ring can influence their stability and processing by cellular enzymes. nih.gov

Use in Protease Substrate Specificity Profiling

Determining the substrate specificity of proteases is fundamental to understanding their biological roles. Techniques like positional scanning synthetic combinatorial libraries (PS-SCL) are used to identify the preferred amino acid sequences cleaved by a protease. nih.govrenyi.hu These libraries can be expanded to include unnatural amino acids to more comprehensively map the chemical space of a protease's active site. nih.gov

The inclusion of conformationally restricted amino acids like 1-aminocyclopropanecarboxylic acid in these libraries can provide unique insights into the steric and conformational requirements of a protease's binding pocket. youtube.comyoutube.com By observing how a protease interacts with a rigid cyclopropyl group at different positions in a substrate, researchers can gain a more detailed understanding of the enzyme's active site architecture and design more selective substrates and inhibitors for research applications. nih.gov

Applications in Understanding Plant Stress Response and Resilience (e.g., 1-aminocyclopropanecarboxylic acid in maize resistance)

The precursor of ethylene, 1-aminocyclopropanecarboxylic acid (ACC), plays a crucial role in how plants respond to both biotic and abiotic stresses. nih.gov Research has shown that ACC can enhance the resistance of maize to pathogens and drought stress. nih.gov Computational studies have indicated a significant binding energy between ACC and defense-related proteins in maize, suggesting a direct role in activating stress response pathways. nih.gov

The use of this compound in plant biology research could serve as a valuable tool. The Fmoc group could act as a temporary protecting group, allowing for controlled studies on ACC's role in plant physiology. Furthermore, ACC itself, independent of its conversion to ethylene, has been shown to be a signaling molecule in plants, regulating processes such as stomatal development. nih.gov The study of ACC synthase genes, the enzymes responsible for producing ACC, is also an active area of research in understanding plant stress tolerance. nih.gov

Table 1: Research Findings on 1-Aminocyclopropanecarboxylic Acid (ACC) in Plant Stress Response

| Plant Species | Stressor | Key Finding | Reference |

|---|---|---|---|

| Maize | Pathogens, Drought | ACC strengthens resistance, with a binding energy of -9.98 kcal/mol to defense-related proteins. | nih.gov |

| Arabidopsis | General Development | ACC is required for the symmetric division of guard mother cells, independent of ethylene. | nih.gov |

Expanding the Chemical Space for Synthetic Biology Applications and Modified Proteins

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the expansion of the genetic code to incorporate unnatural amino acids (UAAs) into proteins. nih.gov This allows for the creation of proteins with novel functions and properties. The incorporation of this compound, after deprotection, into a protein would introduce a conformationally rigid cyclopropyl group.

This structural feature can be used to:

Enhance Protein Stability: The rigid structure can help to lock a protein into a more stable fold. nih.gov

Modulate Enzyme Activity: Placing the cyclopropyl group in or near an enzyme's active site can alter its substrate specificity or catalytic efficiency.

Create Novel Binding Interfaces: The unique shape of the cyclopropyl group can be used to design new protein-protein interactions.

The ability to incorporate such UAAs expands the chemical space available for protein engineering, opening up new possibilities for designing novel biocatalysts, biosensors, and other functional proteins for a wide range of synthetic biology applications. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-aminocyclopropanecarboxylic acid (ACC) |

| Ethylene |

| Neurotensin |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(Fmoc-amino)cyclopropanecarboxylic acid, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to the amino group of 1-aminocyclopropanecarboxylic acid. A standard approach uses carbodiimide-based coupling agents (e.g., PyBOP or HOBt) in anhydrous DMF under argon to prevent side reactions. For example, Fmoc-protected amino acids are coupled to cyclopropane derivatives using PyBOP/HOBt activation, followed by purification via flash chromatography ( ).

- Optimization : Maintain low temperatures (0–4°C) during coupling to minimize racemization. Use a 2–3 molar excess of Fmoc-Cl to ensure complete protection. Yield improvements (≥80%) are achieved by inert atmosphere conditions and rigorous drying of solvents ( ).

Q. How can researchers purify this compound, and what solvents are compatible?

- Purification : Reverse-phase HPLC with a C18 column is standard, using gradients of water/acetonitrile (0.1% TFA). Alternatively, recrystallization from ethanol/water mixtures (7:3 v/v) can isolate the compound.

- Solubility : The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and dichloromethane (DCM). Avoid strong acids/bases during handling to prevent decomposition ( ).

Q. What are the primary applications of this compound in peptide synthesis?

- Role : The cyclopropane ring introduces conformational rigidity, making it valuable for studying peptide backbone constraints. The Fmoc group enables solid-phase peptide synthesis (SPPS) via base-labile deprotection (e.g., 20% piperidine in DMF). It is widely used in synthesizing peptidomimetics for targeting enzyme active sites ( ).

Advanced Research Questions

Q. How does the cyclopropane ring’s strain affect the stability of this compound during SPPS?

- Stability Challenges : The cyclopropane ring’s angle strain increases susceptibility to ring-opening under acidic or oxidative conditions. For example, prolonged exposure to TFA during resin cleavage can degrade the compound.

- Mitigation Strategies : Use milder cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) and reduce cleavage time to <2 hours. Monitor decomposition via LC-MS ( ).

Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Techniques :

- NMR : H and C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm).

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H] at m/z 324.3 for CHNO).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalized derivatives ( ).

Q. How can researchers study the enzymatic interactions of this compound in plant ethylene biosynthesis pathways?

- Experimental Design : Use radiolabeled C-ACC (1-aminocyclopropane-1-carboxylic acid) to track conversion to ethylene via ACC oxidase. Compare inhibition kinetics of this compound with ACC using enzyme assays.

- Key Parameters : Measure IC values under varying pH (5.5–7.5) and temperature (25–37°C) to assess competitive inhibition ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。